Carbamic acid, (trifluoromethyl)-, 1,1-dimethylethyl ester
Overview
Description
Carbamic acid, (trifluoromethyl)-, 1,1-dimethylethyl ester is a chemical compound . It is also known by alternate names such as tert-Butyl trifluoromethylcarbamate, N-(trifluoromethyl)carbamic acid tert-butyl ester, and tert-Butyl N-(trifluoromethyl)carbamate .
Physical And Chemical Properties Analysis
The molecular weight of Carbamic acid, (trifluoromethyl)-, 1,1-dimethylethyl ester is 185.14 . The predicted density is 1.184±0.06 g/cm3 , and the predicted boiling point is 145.2±40.0 °C .Scientific Research Applications
Catalyzation in Palladium-Catalyzed Amination
Carbamic acid 2-trimethylsilylethyl ester (Teoc-NH2) is utilized as an ammonia equivalent in the palladium-catalyzed amination of aryl bromides and chlorides. This method allows for the preparation of anilines with sensitive functional groups using these amine derivatives (Mullick et al., 2010).
Role in HIV Protease Inhibitor Synthesis
The chiral intermediate [(1S,2R) [3-chloro-2-hydroxy-1-(phenylmethyl)propyl] carbamic acid, 1,1-dimethylethyl ester] is prepared for the total synthesis of HIV protease inhibitor BMS-186318. Streptomyces nodosus SC 13149 is employed for the stereoselective reduction of its precursor, achieving high optical and diastereomeric purity (Patel et al., 1997).
In Pharmacological Studies
Carbamic acid esters, including (trifluoromethyl)-, 1,1-dimethylethyl ester derivatives, have been examined for physostigmine-like action in pharmacological studies. These esters show varying degrees of toxicity, miotic action, and effects on intestinal peristalsis, depending on their specific structure (Aeschlimann & Reinert, 1931).
Trifluoromethylation of Esters
Carbamic acid (trifluoromethyl)-, 1,1-dimethylethyl ester is involved in cesium fluoride catalyzed trifluoromethylation procedures. This process is used for nucleophilic trifluoromethylation of carboxylic esters, aldehydes, and ketones, leading to novel trifluoromethylated compounds (Singh et al., 1999).
Biocatalytic Synthesis of Chiral Intermediates
In the biocatalytic synthesis of chiral intermediates for antiviral and antihypertensive drugs, this compound plays a crucial role. The process involves microbial cultures for the stereoselective reduction of precursors, achieving high enantiomeric excess and diastereomeric purity, important for drug synthesis (Patel, 1999).
Synthesis of Tolylenediisocyanate
In the development of tolylenediisocyanate synthesis processes, carbamic acid esters are prepared by alkoxycarbonylation, and are then pyrolyzed to yield tolylenediisocyanate and corresponding alcohols. This demonstrates its utility in the synthesis of important chemical intermediates (Aso & Baba, 2003).
Conversion in Medicinal Chemistry
This compound is converted in a biocatalytic method to a critical intermediate in the synthesis of the dipeptidyl peptidase IV inhibitor Saxagliptin. This showcases its role in creating complex pharmaceutical compounds (Gill & Patel, 2006).
properties
IUPAC Name |
tert-butyl N-(trifluoromethyl)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO2/c1-5(2,3)12-4(11)10-6(7,8)9/h1-3H3,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGGQYSKSQHAGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90337872 | |
Record name | Carbamic acid, (trifluoromethyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90337872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
63689-57-6 | |
Record name | Carbamic acid, (trifluoromethyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90337872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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